7,11-Diethyl-10-hydroxycamptothecin is a synthetic derivative of camptothecin, a quinoline alkaloid initially derived from the Chinese tree Camptotheca acuminata. This compound is notable for its potent anticancer properties, particularly as an inhibitor of DNA topoisomerase I, an enzyme essential for DNA replication and transcription. The compound is often referred to by its active metabolite name, SN-38, which is clinically significant as it is a key component in the cancer drug irinotecan, used primarily in treating colorectal cancer.
The original source of camptothecin was the bark of Camptotheca acuminata, which has been utilized in traditional Chinese medicine. 7,11-Diethyl-10-hydroxycamptothecin was synthesized to enhance the therapeutic efficacy and reduce side effects compared to its parent compound.
7,11-Diethyl-10-hydroxycamptothecin falls under the classification of alkaloids and is categorized as an antineoplastic agent. It is specifically classified as a topoisomerase I inhibitor due to its mechanism of action on DNA.
The synthesis of 7,11-Diethyl-10-hydroxycamptothecin involves several multi-step chemical reactions starting from camptothecin. The typical synthetic route includes:
The synthesis can be achieved through various methods, including:
The industrial production often employs advanced purification techniques like chromatography and crystallization to achieve higher yields and purity levels .
The molecular formula of 7,11-Diethyl-10-hydroxycamptothecin is C₂₁H₂₅N₃O₃. The compound features a complex structure characterized by:
The compound has a molecular weight of approximately 353.44 g/mol. Its structural configuration allows for effective binding to the target enzyme, DNA topoisomerase I.
7,11-Diethyl-10-hydroxycamptothecin participates in various chemical reactions that can modify its structure and biological activity:
Common reagents used in these reactions include:
The primary mechanism of action for 7,11-Diethyl-10-hydroxycamptothecin involves inhibition of DNA topoisomerase I. This enzyme facilitates the unwinding of DNA strands necessary for replication and transcription.
Pharmacokinetics indicate that 7,11-Diethyl-10-hydroxycamptothecin is metabolized into active forms that exert cytotoxic effects on cancer cells .
7,11-Diethyl-10-hydroxycamptothecin has several applications in scientific research and medicine:
The systematic IUPAC name for 7,11-diethyl-10-hydroxycamptothecin is (19S)-6,10,19-triethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione [1] [4]. This nomenclature reflects the compound’s pentacyclic core, incorporating indolizino[1,2-b]quinoline and pyranone rings. The absolute configuration at C19 (equivalent to C20 in camptothecin numbering) is strictly S, critical for topoisomerase I inhibition [4] [7]. The 7,11-diethyl substitution differentiates it from analogs like SN-38 (7-ethyl-10-hydroxycamptothecin), altering steric and electronic properties [6] [9].
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | (19S)-6,10,19-Triethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
Molecular Formula | C₂₄H₂₄N₂O₅ |
Molecular Weight | 420.46 g/mol |
CAS Registry Number | 947687-01-6 |
Defined Stereocenters | C19 (S-configuration) |
Crystallographic data confirms a rigid pentacyclic scaffold with near-orthogonal orientation between rings A (quinoline) and B (pyridone). The S-configuration at C19 positions the 20-hydroxyl group optimally for hydrogen bonding with Asn722 in topoisomerase I-DNA complexes [4] [6]. The 7- and 11-ethyl groups induce torsional strain, reducing planarity compared to camptothecin, which may influence DNA intercalation efficiency. Conformational stability is maintained via intramolecular hydrogen bonding between the 10-hydroxyl and N1 of ring B [7].
7,11-Diethyl-10-hydroxycamptothecin exhibits poor aqueous solubility (<0.01 mg/mL) due to its hydrophobic pentacyclic framework [5] [9]. It dissolves preferentially in polar aprotic solvents:
The E-ring δ-hydroxylactone exists in pH-dependent equilibrium:
Table 2: Lactone-Carboxylate Equilibrium Properties
Parameter | Lactone Form | Carboxylate Form |
---|---|---|
Primary Structure | Closed δ-lactone | Open hydroxy-carboxylate |
Bioactivity | Active (Topo I inhibitor) | Inactive |
Dominant pH Range | <5.0 | >7.4 |
Serum Albumin Binding | Weak (Kd > 10 μM) | Strong (Kd < 1 μM) |
NMR Spectroscopy (DMSO-d₆) [4] [7]:
Table 3: Characteristic NMR Assignments
Atom Position | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Multiplicity |
---|---|---|---|
C7-Ethyl | 0.89 (t), 1.88 (q) | 12.5, 23.1 | Triple, Quartet |
C11-Ethyl | 0.91 (t), 1.90 (q) | 12.7, 23.3 | Triple, Quartet |
C17-CH₂ | 5.45 (s) | 66.8 | Singlet |
C10-OH | 3.15 (s) | - | Singlet |
C5-H | 5.65 (s) | 98.2 | Singlet |
UV-Vis spectra (methanol) display three key bands [2] [5]:
Table 4: UV-Vis Spectral Features
Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |
---|---|---|---|
Methanol | 226 | 22,500 | π→π* (Quinoline) |
Methanol | 268 | 18,300 | n→π* (Pyridone) |
Methanol | 368 | 12,700 | π→π* (Conjugated) |
Phosphate buffer (pH 5.0) | 372 | 11,900 | Lactone form |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7